molecular formula C19H23N7Se2 B1193492 SLLN-15

SLLN-15

Cat. No.: B1193492
M. Wt: 507.36
InChI Key: KUGJLOYHZKIOSI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

SLLN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a research tool to study autophagy and its regulation.

    Biology: The compound is used to investigate the biological pathways involved in autophagy and its impact on cell viability and proliferation.

    Medicine: this compound has shown significant potential as an anticancer agent, especially in the treatment of TNBC.

    Industry: While its industrial applications are still under exploration, this compound holds promise for the development of new therapeutic agents and diagnostic tools.

Preparation Methods

Chemical Reactions Analysis

SLLN-15 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

    Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.

    Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

SLLN-15 is unique in its ability to selectively induce autophagy in TNBC cells. Similar compounds include:

    Rapamycin: A known autophagy inducer and MTOR inhibitor.

    3-Methyladenine (3-MA): An autophagy inhibitor that targets autophagy regulators such as beclin 1 (BECN1), autophagy related 5 (ATG5), and autophagy related 7 (ATG7).

This compound stands out due to its potent and selective induction of autophagy, making it a valuable tool for cancer research and therapy.

Properties

Molecular Formula

C19H23N7Se2

Molecular Weight

507.36

IUPAC Name

6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1

InChI Key

KUGJLOYHZKIOSI-AWEZNQCLSA-N

SMILES

C1C[Se]CC1NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CC[Se]CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SLLN15;  SLLN 15;  SLLN-15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SLLN-15
Reactant of Route 2
SLLN-15
Reactant of Route 3
Reactant of Route 3
SLLN-15
Reactant of Route 4
Reactant of Route 4
SLLN-15
Reactant of Route 5
Reactant of Route 5
SLLN-15
Reactant of Route 6
Reactant of Route 6
SLLN-15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.